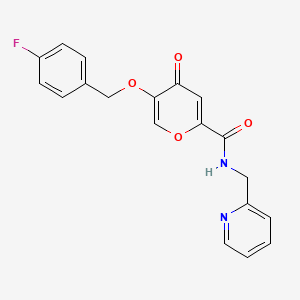

5-((4-fluorobenzyl)oxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide

Description

Properties

IUPAC Name |

5-[(4-fluorophenyl)methoxy]-4-oxo-N-(pyridin-2-ylmethyl)pyran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O4/c20-14-6-4-13(5-7-14)11-25-18-12-26-17(9-16(18)23)19(24)22-10-15-3-1-2-8-21-15/h1-9,12H,10-11H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDRJVJUKJPXHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-((4-fluorobenzyl)oxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide is a synthetic organic compound that belongs to the class of pyran-2-carboxamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. The structure of this compound features a pyranone ring, a fluorobenzyl group, and a pyridinylmethyl moiety, which contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The mechanism involves:

- Hydrophobic Interactions : The fluorobenzyl and pyridinyl groups engage with hydrophobic pockets of target proteins.

- Hydrogen Bonding : The pyranone ring can form hydrogen bonds with amino acid residues in the active sites of enzymes or receptors, influencing their activity.

These interactions can lead to the inhibition or activation of various biological pathways, resulting in therapeutic effects.

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies:

Antibacterial Activity

Research indicates that derivatives of pyran-2-carboxamides exhibit significant antibacterial properties. For instance, compounds structurally similar to this compound have shown potent activity against various bacterial strains, outperforming traditional antibiotics like ampicillin and streptomycin .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. Its ability to inhibit specific signaling pathways involved in cell proliferation has been observed, making it a candidate for further investigation in cancer therapeutics.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antibacterial | Inhibition of bacterial growth (S. aureus) | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Enzyme Inhibition | Interaction with topoisomerase IV |

Synthetic Routes and Preparation

The synthesis of 5-((4-fluorobenzyl)oxy)-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide typically involves several steps:

- Formation of the Pyranone Ring : Utilizing Pechmann condensation reactions.

- Nucleophilic Substitution : Introducing the fluorobenzyl group through reactions with halides.

- Amide Bond Formation : Attaching the pyridinylmethyl moiety through carboxylic acid and amine reactions.

Comparison with Similar Compounds

Structural Variations

The compound’s key structural analogs differ in substituents at the carboxamide nitrogen and the pyran ring’s oxygen-linked aryl groups. Below is a comparative analysis:

Key Observations:

- Pyridine vs.

- Fluorine Impact: All analogs except retain the 4-fluorobenzyl group, suggesting fluorine’s role in improving lipophilicity and metabolic stability.

- Molecular Weight Trends: The 3-phenylpropyl substituent in increases molecular weight (394.4 vs. ~355–360 for the target), which may influence solubility or membrane permeability.

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.